molecular formula C15H12N4O3 B10968646 N-(1H-benzimidazol-2-yl)-2-methyl-3-nitrobenzamide

N-(1H-benzimidazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B10968646
M. Wt: 296.28 g/mol
InChI Key: BOVPUZPVZBEAKI-UHFFFAOYSA-N
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Description

N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE typically involves the reaction of 2-methyl-3-nitrobenzoic acid with 1H-1,3-benzodiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Reduction: The major product would be N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-AMINOBENZAMIDE.

    Substitution: The products would vary depending on the substituent introduced, such as N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-ALKYLBENZAMIDE.

Scientific Research Applications

N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-13-BENZODIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and benzodiazole core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H12N4O3/c1-9-10(5-4-8-13(9)19(21)22)14(20)18-15-16-11-6-2-3-7-12(11)17-15/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

BOVPUZPVZBEAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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